![molecular formula C16H11N3O5 B2797329 (4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 293751-78-7](/img/structure/B2797329.png)
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
The compound belongs to the class of pyrano[4,3-b]pyran derivatives. These compounds are known for their wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory .
Synthesis Analysis
Pyrano[4,3-b]pyran derivatives can be synthesized using a multicomponent reaction featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile . The reactions are usually carried out in a solvent under reflux conditions .Molecular Structure Analysis
The molecular structure of pyrano[4,3-b]pyran derivatives can be analyzed by Fourier transform infrared, 13C NMR, and 1H NMR spectroscopies .Chemical Reactions Analysis
The chemical reactions involving pyrano[4,3-b]pyran derivatives are typically multicomponent reactions. These reactions involve the condensation of aliphatic, aromatic, or heterocyclic aldehydes, malononitrile, and a third component, often a diketone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule. NMR spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound’s unique structure makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Key features include its heterocyclic core and orthogonal functional groups, which allow for subsequent transformations. By modifying this core structure, scientists aim to create potent drugs targeting specific diseases or biological pathways .
Antitubercular Activity
Studies have highlighted the antitubercular potential of derivatives containing the 2-amino-4H-pyran-3-carbonitrile moiety. These compounds exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers consider them as prospective lead molecules for developing novel antitubercular drugs .
Green Synthesis
Efforts have been made to develop efficient and environmentally friendly synthetic methods for producing derivatives based on this core structure. For instance, a one-pot multicomponent reaction in a cost-effective, biodegradable medium (PEG-400 and glycerol) has been successfully employed to synthesize kojic acid derivatives. Such green approaches contribute to sustainable chemistry practices .
Biological Properties
Beyond antitubercular activity, these compounds exhibit diverse biological properties. Researchers have explored their potential as antimicrobial, antioxidant, and anti-inflammatory agents. Investigating their interactions with biological targets provides valuable insights for further drug development .
Coordination Chemistry
The presence of nitrogen and oxygen atoms in the heterocyclic core makes these compounds suitable ligands for coordination chemistry. Researchers have explored their metal-binding properties and potential applications in catalysis, sensing, and materials science .
Photophysical Properties
The conjugated system within the pyran ring contributes to interesting photophysical behavior. Researchers have investigated their fluorescence properties, which may find applications in imaging, sensors, and optoelectronic devices .
Tashrifi, Z., Mohammadi-Khanaposhtani, M., Hamedifar, H., Larijani, B., Ansari, S., & Mahdavi, M. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. Read more Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives. PLOS ONE, 17(1), e0265068. Read more A facile and efficient one-pot procedure for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives via multicomponent reaction. Research on Chemical Intermediates, 49(1), 1–13. Read more
Mechanism of Action
Future Directions
The synthesis and study of pyrano[4,3-b]pyran derivatives is an active area of research due to their wide range of biological activities. Future research may focus on developing more efficient synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine .
properties
IUPAC Name |
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(10(7-17)15(18)24-12)9-4-2-3-5-11(9)19(21)22/h2-6,13H,18H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDTXIIGFORNL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@H](C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
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